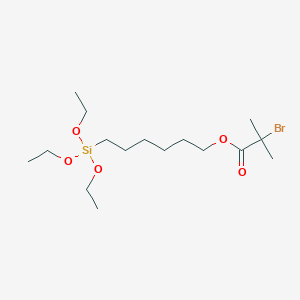
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C16H33BrO5Si and a molecular weight of 413.42 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 6-(triethoxysilyl)hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of this compound.
Hydrolysis: The primary product is the corresponding silanol derivative.
Scientific Research Applications
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with various substrates through its reactive functional groups . The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of stable, functionalized materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate
- 2-Bromo-2-methylpropanoic Acid 3-(Trimethoxysilyl)propyl Ester
Uniqueness
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a triethoxysilyl group and a bromo-methylpropanoate moiety. This combination imparts distinct reactivity and functionalization capabilities, making it particularly valuable in applications requiring surface modification and the creation of hybrid materials .
Properties
CAS No. |
528560-29-4 |
|---|---|
Molecular Formula |
C16H33BrO5Si |
Molecular Weight |
413.42 g/mol |
IUPAC Name |
6-triethoxysilylhexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C16H33BrO5Si/c1-6-20-23(21-7-2,22-8-3)14-12-10-9-11-13-19-15(18)16(4,5)17/h6-14H2,1-5H3 |
InChI Key |
SGHSHVYXVXXJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















